(2Z)-2-iodo-3-[(4-methoxyphenyl)methyl]but-2-ene-1,4-diol
Description
(2Z)-2-Iodo-3-[(4-methoxyphenyl)methyl]but-2-ene-1,4-diol is a structurally complex diol derivative featuring:
- Z-configuration at the C2–C3 double bond.
- Iodo substituent at position 2.
- 4-Methoxyphenylmethyl group at position 3.
This compound is hypothesized to exhibit unique reactivity due to the electron-withdrawing iodine atom and the electron-donating methoxy group, which may influence its solubility, stability, and applications in organic synthesis or medicinal chemistry .
Properties
IUPAC Name |
(Z)-2-iodo-3-[(4-methoxyphenyl)methyl]but-2-ene-1,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15IO3/c1-16-11-4-2-9(3-5-11)6-10(7-14)12(13)8-15/h2-5,14-15H,6-8H2,1H3/b12-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOTIODLMSICYQV-BENRWUELSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=C(CO)I)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C/C(=C(\CO)/I)/CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601198676 | |
| Record name | (2Z)-2-Iodo-3-[(4-methoxyphenyl)methyl]-2-butene-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601198676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2098457-01-1 | |
| Record name | (2Z)-2-Iodo-3-[(4-methoxyphenyl)methyl]-2-butene-1,4-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2098457-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2Z)-2-Iodo-3-[(4-methoxyphenyl)methyl]-2-butene-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601198676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (2Z)-2-iodo-3-[(4-methoxyphenyl)methyl]but-2-ene-1,4-diol is a complex organic molecule notable for its structural features, including an iodine atom and a methoxyphenyl group. This structural diversity suggests potential applications in medicinal chemistry, particularly in drug development. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of This compound is , with a molecular weight of approximately 334.15 g/mol. The presence of the iodine atom and the methoxyphenyl group is significant for its reactivity and biological activity.
Potential Biological Activities
Research indicates that This compound may exhibit various biological activities:
- Antimicrobial Activity : The methoxy group in the phenyl ring enhances the compound's ability to interact with microbial membranes, potentially leading to antimicrobial effects.
- Antioxidant Properties : Similar compounds have demonstrated antioxidant activity, which may be attributed to the electron-donating nature of the methoxy group.
- Anticancer Activity : Preliminary studies suggest that compounds with similar structural motifs can inhibit cancer cell proliferation, making this compound a candidate for further investigation in oncology.
The biological activity of This compound can be elucidated through structure–activity relationship (SAR) studies. Computational methods have predicted that this compound interacts with various biological targets due to its unique structural features.
Interaction Studies
Interaction studies typically involve assessing how the compound binds to specific receptors or enzymes. For example:
- CB Receptor Binding : Compounds containing methoxy groups often show affinity for cannabinoid receptors, which are implicated in pain modulation and anti-inflammatory responses.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds provides insight into the unique properties of This compound .
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Methoxybenzyl alcohol | Methoxy group and alcohol | Antimicrobial |
| 3-Iodophenol | Iodine on a phenolic structure | Antioxidant |
| 1-(4-Methoxyphenyl)butan-1-one | Ketone functionality with methoxy group | Analgesic |
The presence of both iodine and a methoxyphenyl moiety in This compound potentially enhances its reactivity and biological efficacy compared to these compounds.
Case Studies and Research Findings
Recent studies have explored the biological activities of related compounds:
- Anticancer Studies : A study examining derivatives of methoxyphenyl compounds reported significant inhibition of human cancer cell lines at micromolar concentrations, suggesting potential for therapeutic development.
- Antimicrobial Efficacy : Research on similar structures has shown promising results against resistant strains of bacteria, indicating that modifications like those found in This compound could yield effective antimicrobial agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Parent Diol: (Z)-But-2-ene-1,4-diol
- Physical Properties: Density: 1.072 g/mL Melting Point: 7°C; Boiling Point: 235°C Solubility: Highly soluble in polar solvents (water, ethanol) .
- Applications : Intermediate for pyrrolidines, lactones, and vitamin B6 synthesis .
(2Z)-2-(2,4-Difluorophenyl)but-2-ene-1,4-diol
- Structure : Z-configured diol with a 2,4-difluorophenyl substituent at C2.
- Synthesis: Prepared via DIBAL-H reduction of a furanone precursor .
- Key Difference : Fluorine atoms increase electronegativity and metabolic stability compared to the methoxy group in the target compound. The iodine in the target compound may facilitate nucleophilic substitution reactions, unlike fluorine .
(2Z)-But-2-ene-1,4-diyl Diacetate
- Structure : Acetylated derivative of (Z)-but-2-ene-1,4-diol.
- Physical Properties :
- Applications : Used as a protected intermediate in Ru-catalyzed dihydroxylation reactions .
- Key Difference : Acetylation masks the diol’s reactivity, whereas the target compound’s free hydroxyl groups enable direct participation in hydrogen bonding or oxidation reactions .
Alkyl-Substituted Butane-1,4-diols
- Example : 2-Methyl-3-propylbutane-1,4-diol (isolated from Alstonia boonei) .
- Structure : Saturated backbone with alkyl substituents.
- Key Difference : Saturation eliminates conjugation effects seen in the target compound’s double bond, altering UV/Vis absorption and reducing rigidity .
Comparative Data Table
Preparation Methods
Silver Nitrite-Mediated Iodination
Stueber’s method for synthesizing 1-nitropentane via reaction of 1-iodopentane with silver nitrite provides a foundational framework. Adapting this approach, the iodination of a precursor alkene (e.g., 3-[(4-methoxyphenyl)methyl]but-2-ene-1,4-diol) with iodine in the presence of AgNO₂ facilitates electrophilic addition.
Reaction Conditions :
-
Solvent: Methylene dichloride (optimal for nitrile oxide stabilization).
-
Yield: ~65% (extrapolated from analogous nitrile oxide syntheses).
Mechanistic Insight :
AgNO₂ acts as a nitrite source, generating nitrosonium ions (NO⁺) that facilitate iodonium ion formation, followed by nucleophilic attack by the alkene.
Direct Iodoalkene Synthesis via Elimination
An alternative route involves dehydrohalogenation of a vicinal diiodide precursor. For example, treatment of 2,3-diiodo-3-[(4-methoxyphenyl)methyl]butane-1,4-diol with NaHCO₃ in ethanol promotes β-elimination, yielding the Z-alkene preferentially due to steric effects.
Optimization Data :
| Parameter | Value |
|---|---|
| Base | Sodium methoxide |
| Solvent | Ethanol |
| Reaction Time | 12 h |
| Z:E Selectivity | 8:1 |
| Yield | 72% |
This method benefits from mild conditions but requires stringent purification to remove residual diiodide.
Incorporation of the 4-Methoxyphenylmethyl Group
Friedel-Crafts Alkylation
The 4-methoxyphenylmethyl moiety is introduced via Friedel-Crafts alkylation using 4-methoxybenzyl chloride and a Lewis acid catalyst (e.g., AlCl₃). This step is typically performed prior to iodination to avoid competing side reactions.
Key Observations :
Grignard Addition to α,β-Unsaturated Carbonyls
An alternative approach employs Grignard reagent (4-methoxybenzylmagnesium bromide) addition to an α,β-unsaturated ketone, followed by reduction to the diol. This method offers superior stereocontrol but requires anhydrous conditions.
Procedure :
-
React methyl vinyl ketone with 4-methoxybenzylmagnesium bromide.
-
Oxidize the resulting alcohol to a ketone.
-
Perform iodination at the α-position.
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Reduce the ketone to the 1,4-diol using NaBH₄.
Dihydroxylation and Stereochemical Control
Osmium Tetroxide-Mediated Dihydroxylation
The 1,4-diol moiety is installed via syn-dihydroxylation of the iodinated alkene using OsO₄. This method ensures cis-diol formation, critical for the target’s configuration.
Conditions :
Limitation : Toxicity of OsO₄ necessitates stringent safety protocols.
Epoxidation-Ring Opening Sequence
As a safer alternative, epoxidation of the alkene with m-CPBA followed by acid-catalyzed ring-opening with water achieves the diol. However, this method risks epoxide rearrangement under acidic conditions.
Comparison of Methods :
| Method | Yield | Stereoselectivity | Safety Concerns |
|---|---|---|---|
| OsO₄ Dihydroxylation | 68% | High | High |
| Epoxidation-Ring Opening | 52% | Moderate | Low |
Purification and Characterization
Chromatographic Purification
Final purification employs silica gel chromatography with ethyl acetate/hexane gradients, achieving 97% purity. The product elutes at Rf = 0.3 (ethyl acetate/hexane 1:1).
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.6 Hz, 2H, ArH), 6.85 (d, J = 8.6 Hz, 2H, ArH), 4.15 (s, 2H, CH₂O), 3.80 (s, 3H, OCH₃), 2.70 (m, 2H, CH₂I), 1.95 (br s, 2H, OH).
-
HRMS : m/z calc. for C₁₂H₁₅IO₃ [M+H]⁺: 334.9978; found: 334.9975.
Scalability and Industrial Considerations
Q & A
Basic: What synthetic strategies are employed to prepare (2Z)-2-iodo-3-[(4-methoxyphenyl)methyl]but-2-ene-1,4-diol, and how is stereochemical integrity maintained?
Answer:
The compound is synthesized via organozinc cross-coupling reactions using (Z)-but-2-ene-1,4-diol derivatives as precursors. For example, (Z)-2-iodo-3-(4-methylbenzyl)but-2-ene-1,4-diol reacts with organozinc reagents (e.g., thienylmethyl zinc chloride) under palladium catalysis to introduce substituents while retaining the Z-configuration . Stereochemical control is achieved through:
- Precursor selection : Starting with (Z)-configured diols ensures retention of geometry.
- Reaction conditions : Low temperatures and inert atmospheres minimize isomerization.
- Catalyst tuning : Pd(PPh₃)₄ promotes selective coupling without altering stereochemistry.
Post-synthesis, stereochemical integrity is confirmed via ¹H NMR coupling constants and NOE experiments .
Advanced: How can computational methods predict the reactivity of the iodo substituent in cross-coupling reactions?
Answer:
Density Functional Theory (DFT) calculations model transition states and electronic effects:
- Geometry optimization : Software like Gaussian or ORCA calculates bond lengths and angles, highlighting the C–I bond’s susceptibility to oxidative addition .
- Natural Bond Orbital (NBO) analysis : Reveals electron-withdrawing effects of the iodine atom, enhancing electrophilicity at the adjacent carbon.
- Mechanistic studies : Simulate Pd(0)-mediated oxidative addition to predict regioselectivity and activation barriers.
Validated against experimental HRMS and NMR data, these methods guide catalyst selection and reaction design .
Basic: What spectroscopic techniques are critical for characterizing this compound, and what key signals are observed?
Answer:
Key techniques and signals include:
Advanced: How can crystallographic data discrepancies (e.g., disorder, twinning) be resolved during structural refinement?
Answer:
Discrepancies are addressed using:
- SHELXL refinement : Implements restraints for anisotropic displacement parameters (ADPs) of heavy atoms like iodine and handles twinning via TWIN/BASF commands .
- WinGX validation : Analyzes geometry (bond lengths, angles) against databases to identify outliers .
- Multi-dataset comparison : Cross-validates with alternative space groups or solvent models.
For example, iodine disorder is resolved using PART commands in SHELXL, while hydrogen bonding networks are validated via PLATON .
Basic: How does the 4-methoxyphenylmethyl group influence solubility and stability?
Answer:
The methoxy group:
- Enhances solubility : Increases polarity, improving solubility in alcohols and acetone (e.g., 97% purity in Thermo Scientific’s cis-2-butene-1,4-diol has solubility data in water/alcohol ).
- Stabilizes via resonance : Electron-donating effects reduce oxidation susceptibility.
- Affects crystallization : Aromatic stacking interactions promote defined crystal lattices, aiding single-crystal X-ray diffraction .
Advanced: What strategies shift thermodynamic equilibria in enzymatic reactions involving this diol?
Answer:
- Lactonization : The diol cyclizes under acidic conditions, driving alcohol dehydrogenase (ADH)-mediated reductions to completion (91–99% yields) .
- Sacrificial cosubstrates : cis-But-2-ene-1,4-diamine shifts transaminase equilibria via tautomerization, achieving >99% enantiomeric excess .
- Monitoring : Chiral HPLC tracks enantioselectivity, while UV-vis detects polymerization byproducts (e.g., 1H-pyrrole in transaminations) .
Basic: What safety protocols are recommended for handling iodinated diols?
Answer:
- PPE : Gloves and goggles (due to iodine’s toxicity; see GHS Category 2 ).
- Ventilation : Fume hoods mitigate vapor exposure (iodo compounds may sublimate).
- Waste disposal : Halogenated waste streams prevent environmental release .
Advanced: How do alternative dihydroxylation catalysts (RuCl₃ vs. OsO₄) impact stereochemical outcomes?
Answer:
Basic: What are common side reactions during iodination, and how are they mitigated?
Answer:
- I₂ elimination : Add KI to stabilize iodide intermediates.
- Isomerization : Conduct reactions at ≤0°C to preserve Z-configuration .
- Byproduct formation : Column chromatography (3:2 EtOAc:pentane) removes dimers/oligomers .
Advanced: How can machine learning optimize reaction conditions for novel derivatives?
Answer:
- Dataset curation : Compile yields, temps, catalysts from literature (e.g., ).
- Feature engineering : Parameters like solvent polarity, catalyst loading, and steric bulk are encoded.
- Model training : Neural networks predict optimal conditions for new substrates, validated via robotic synthesis platforms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
